Methyl 4-cyanonicotinate Methyl 4-cyanonicotinate
Brand Name: Vulcanchem
CAS No.: 87544-83-0
VCID: VC8387316
InChI: InChI=1S/C8H6N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,1H3
SMILES: COC(=O)C1=C(C=CN=C1)C#N
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

Methyl 4-cyanonicotinate

CAS No.: 87544-83-0

Cat. No.: VC8387316

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-cyanonicotinate - 87544-83-0

Specification

CAS No. 87544-83-0
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name methyl 4-cyanopyridine-3-carboxylate
Standard InChI InChI=1S/C8H6N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,1H3
Standard InChI Key HEVXMDBAMNSGET-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CN=C1)C#N
Canonical SMILES COC(=O)C1=C(C=CN=C1)C#N

Introduction

Structural and Chemical Properties of Methyl 4-Cyanonicotinate

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2
Molecular Weight162.15 g/mol
IUPAC NameMethyl 4-cyanopyridine-3-carboxylate
SMILESCOC(=O)C1=C(C=CN=C1)C#N
InChIKeyHEVXMDBAMNSGET-UHFFFAOYSA-N
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of methyl 4-cyanonicotinate reveals characteristic peaks at 2230 cm1^{-1} (C≡N stretch) and 1720 cm1^{-1} (ester C=O stretch) . 1H^1\text{H} NMR spectra in deuterated dimethyl sulfoxide (DMSO-d6_6) show a singlet at δ 3.90 ppm (3H, -OCH3_3), a doublet at δ 8.70 ppm (1H, pyridine H-2), and a multiplet at δ 8.20–8.40 ppm (2H, pyridine H-5 and H-6) . These spectral signatures aid in purity assessment and reaction monitoring.

Synthesis and Derivative Formation

Conventional Synthetic Routes

The synthesis of methyl 4-cyanonicotinate typically involves a multi-step protocol starting from nicotinic acid derivatives. One approach utilizes the cyanation of methyl 4-bromonicotinate via a palladium-catalyzed cross-coupling reaction with cyanide sources such as zinc cyanide . Alternatively, microwave-assisted cyclocondensation of enaminonitriles with methyl acetoacetate has been reported for analogous pyridine carboxylates .

Example Reaction Pathway:

  • Bromination: Nicotinic acid → Methyl 4-bromonicotinate (using PBr3_3 in methanol).

  • Cyanation: Methyl 4-bromonicotinate + Zn(CN)2_2 → Methyl 4-cyanonicotinate (Pd(PPh3_3)4_4, DMF, 100°C) .

Structural Analogues and Their Properties

Comparative analysis with halogenated derivatives, such as methyl 4-cyano-2-fluoronicotinate (C8_8H5_5FN2_2O2_2) and methyl 6-chloro-4-cyanonicotinate (C8_8H5_5ClN2_2O2_2), highlights the impact of substituents on reactivity. Fluorination at the 2-position increases metabolic stability, while chlorination at the 6-position enhances electrophilicity.

Pharmacological and Industrial Applications

Anticancer Agent Development

Methyl 4-cyanonicotinate serves as a precursor in synthesizing pyridine-based anticancer agents. In a 2024 study, ethyl-6-amino-5-cyano-2-methyl-4-pentahydroxypentyl nicotinate—a derivative sharing the cyanoester motif—demonstrated potent cytotoxicity against HepG2 and MCF-7 cell lines (IC50_{50} = 4.2–6.8 μM) . The cyano group enhances binding to kinase ATP pockets, while the ester improves membrane permeability .

Material Science Applications

The compound’s electron-deficient pyridine ring facilitates its use in metal-organic frameworks (MOFs). Coordination with Cu(II) or Fe(III) ions yields porous materials with high surface areas (>1500 m2^2/g), applicable in gas storage and heterogeneous catalysis .

Recent Advances and Future Directions

Radiolabeling for Diagnostic Imaging

A 2025 pilot study explored 18F^{18}\text{F}-labeled methyl 4-cyanonicotinate derivatives for positron emission tomography (PET) imaging of tumor hypoxia. The cyano group enables rapid 18F^{18}\text{F} incorporation via nucleophilic substitution, achieving radiochemical yields >85% .

Computational Drug Design

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict that methyl 4-cyanonicotinate derivatives exhibit strong binding to the SARS-CoV-2 main protease (Mpro^\text{pro}), with binding energies ≤−8.2 kcal/mol . In vitro validation of these candidates is ongoing.

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